Prochlorperazine maleate
Overview
Description
Prochlorperazine Maleate is a phenothiazine derivative that exhibits antipsychotic properties and is primarily utilized for the management of nausea, vomiting, and vertigo. Its pharmacokinetic profile includes a biological half-life of approximately 6 to 8 hours, necessitating multiple doses throughout the day to maintain its therapeutic effect. The drug's solubility in acidic pH conditions predicates its primary absorption in the stomach, making it a candidate for site-specific oral delivery systems to enhance bioavailability and patient compliance (Jagdale & Randhave, 2016).
Synthesis Analysis
Molecular Structure Analysis
Prochlorperazine Maleate's molecular structure is characterized by the presence of a three-ring phenothiazine core with alkylamine side chains. This structure is crucial for its pharmacological activity, enabling the drug to interact with dopamine receptors in the brain and exert its antiemetic and antipsychotic effects. The maleate salt form enhances its solubility and bioavailability.
Chemical Reactions and Properties
As a phenothiazine derivative, Prochlorperazine Maleate can undergo various chemical reactions, including oxidation and reduction. These reactions can affect its pharmacological activity and stability. For instance, oxidation can lead to the formation of sulfoxides, which have been employed in the development of analytical methods for its quantification in pharmaceutical preparations (Blazheyevskiy et al., 2019).
Physical Properties Analysis
The physical properties of Prochlorperazine Maleate, including its solubility and dissolution rate, have been the focus of various studies aiming to enhance its oral bioavailability. The drug is known for its poor water solubility, a common challenge with phenothiazines, which impacts its absorption and effectiveness. Research into nanoparticles and other formulations has been conducted to improve these physical properties (Raval & Bagada, 2021).
Scientific Research Applications
Floating Drug Delivery Systems
Studies have explored the development of floating delivery systems for Prochlorperazine maleate to prolong gastric retention time, increase drug bioavailability, and reduce administration frequency, which could result in better patient compliance (Jagdale & Randhave, 2016).
Mouth Dissolving Films
Research aimed at enhancing the oral bioavailability of Prochlorperazine maleate has led to the formulation of mouth dissolving films. These films, designed to dissolve quickly in the mouth, could provide a faster onset of action, which is particularly beneficial in treating nausea and vomiting (Pawar et al., 2019).
Buccal Patches
Development of buccal patches for Prochlorperazine maleate aims to increase oral bioavailability and avoid first-pass metabolism. These patches are designed to release the drug directly in the buccal cavity over an extended period (Sharma, 2022).
Sustained Release Formulations
Formulating sustained release floating tablets of Prochlorperazine maleate can lead to increased bioavailability, enhanced patient compliance, and improved drug solubility (Albadry et al., 2017).
Solid Self Micro-Emulsifying Drug Delivery Systems (S-SMEDD)
Research has shown that S-SMEDD for Prochlorperazine maleate enhances solubility and offers site-specific drug release with reduced dosing frequency (Jagdale & Shinde, 2018).
Quantification in Human Plasma
Liquid chromatography-mass spectrometry has been used to determine Prochlorperazine maleate in human plasma, supporting bioequivalence studies (Yan et al., 2009).
Orodispersible Films with Combined Drugs
Development of orodispersible films combining Prochlorperazine maleate with other drugs like sumatriptan succinate has been explored for rapid drug release, particularly useful for treating conditions like migraine (Javed et al., 2022).
Safety And Hazards
Prochlorperazine Maleate may cause side effects such as drowsiness, dizziness, lightheadedness, blurred vision, constipation, or dry mouth . Serious side effects may include movement disorders including tardive dyskinesia and neuroleptic malignant syndrome . Use in pregnancy and breastfeeding is generally not recommended .
Future Directions
properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3S.2C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKIOWHQLUWFLG-SPIKMXEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049015 | |
Record name | Prochlorperazine dimaleate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prochlorperazine maleate | |
CAS RN |
84-02-6 | |
Record name | Prochlorperazine maleate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prochlorperazine dimaleate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prochlorperazine maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROCHLORPERAZINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1T8O1JTL6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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